

Total Synthesis of Cresomycin: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the total synthesis of **cresomycin**, a novel macrobicyclic antibiotic effective against a broad spectrum of multidrug-resistant bacteria.[1][2] The synthesis employs a convergent strategy, featuring the preparation of a "northern" aminooctose fragment and a "southern" oxepanoprolinamide fragment, which are subsequently coupled to form the final product.[3] This protocol is based on the groundbreaking work of Wu et al. and is intended to guide researchers in the laboratory-scale synthesis of this promising therapeutic agent.[1]

Introduction

Cresomycin is a fully synthetic antibiotic designed to overcome common mechanisms of bacterial resistance.[4] Its rigid, pre-organized structure allows for high-affinity binding to the bacterial ribosome, even in strains that have developed resistance to other ribosome-targeting antibiotics.[1][5][6] The total synthesis of **cresomycin** represents a significant advancement in synthetic organic chemistry and offers a platform for the development of new antibiotics.[3][5] This protocol outlines the key synthetic steps, from commercially available starting materials to the final, highly active compound.

Retrosynthetic Analysis



The synthetic strategy for **cresomycin** involves a convergent approach, disconnecting the molecule at the central amide bond. This divides the synthesis into two main parts: the preparation of the macrocyclic "northern" aminooctose fragment and the bicyclic "southern" oxepanoprolinamide fragment. This modular approach allows for the independent synthesis of these complex intermediates before their final coupling.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of **cresomycin**, including yields for major transformations and characterization data for key intermediates.

Table 1: Yields of Key Synthetic Steps

Step	Transformation	Product	Yield (%)
1	Two-step sequence from intermediate 3	(Z)-macrobicycle 4	51
2	Global deprotection of 4	Macrobicyclic amine 5	High
3	Amide coupling of 5 and 6	N-Boc-protected cresomycin	High
4	Final deprotection	Cresomycin (CRM)	High

Table 2: Characterization Data for Key Intermediates and Final Product



Compound	Molecular Formula	Mass (m/z)	Key ¹H NMR Shifts (ppm)
(Z)-macrobicycle 4	C32H39NO7S	[M+H]+ expected: 582.2, found: 582.2	Data not fully available in search results
Macrobicyclic amine 5	C15H25NO4S	[M+H]+ expected: 316.2, found: 316.2	Data not fully available in search results
N-Boc-oxepanoproline	C15H25NO5	[M+H]+ expected: 300.2, found: 300.2	Data not fully available in search results
Cresomycin (CRM)	C25H42N2O6S	[M+H]+ expected: 499.3, found: 499.3	Data not fully available in search results

Experimental Protocols

I. Synthesis of the "Northern" Aminooctose Fragment

The synthesis of the macrocyclic "northern" fragment begins with the commercially available starting material D-galactose.[5]

1. Synthesis of the (Z)-macrobicycle 4

A detailed multi-step synthesis starting from a D-galactose derivative leads to the Ellman sulfinimine 22.[7] This intermediate undergoes a series of transformations including a key ring-closing metathesis reaction using Grubbs II catalyst to form the macrocyclic structure.[1] Following further functional group manipulations, the desired (Z)-macrobicycle 4 is obtained.[1]

Detailed step-by-step protocol for the synthesis of (Z)-macrobicycle 4 is complex and
requires access to the supplementary information of the primary literature, which is not fully
available in the provided search results. A two-step sequence from a precursor intermediate
yields (Z)-macrobicycle 4 in 51% yield.[1] The purification is achieved by flash column
chromatography.[1]



2. Synthesis of the Macrobicyclic Amine 5

The protected (Z)-macrobicycle 4 undergoes a global deprotection of the benzoyl and sulfinamide groups to yield the macrobicyclic amine 5.[1]

 Deprotection Conditions: While the specific reagents are not detailed in the search results, this step is described as a "global benzoyl and sulfinamide deprotection."[1] Typically, this would involve acidic conditions for the sulfinamide and basic conditions for the benzoyl groups. This step is reported to proceed in high yield on a 1-gram scale.[1]

II. Synthesis of the "Southern" Oxepanoprolinamide Fragment

The synthesis of the bicyclic "southern" fragment, the N-Boc-protected oxepanoproline derivative 6, is accomplished through a multi-step sequence. A key transformation involves a one-pot procedure with a TiCl₄-mediated conjugate addition of an allylsilane to an Evans N-acryloyloxazolidinone, followed by an aldol addition to (R)-Garner's aldehyde, which sets all the stereocenters.[3]

• Detailed step-by-step protocol for the synthesis of N-Boc-protected oxepanoproline derivative 6 is highly detailed and requires access to the primary dissertation, which is not fully available in the provided search results.[3]

III. Final Assembly and Deprotection of Cresomycin

1. Amide Coupling of Fragments 5 and 6

The "northern" amine 5 and the "southern" carboxylic acid 6 are coupled to form the central amide bond of **cresomycin**.[1]

- Reaction Conditions:
 - To a solution of N-Boc-protected oxepanoproline derivative 6 in a suitable aprotic solvent (e.g., DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).
 - Stir the mixture for a short period to activate the carboxylic acid.



- Add the macrocyclic amine 5 to the reaction mixture.
- Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Work-up the reaction and purify the product by flash column chromatography to yield N-Boc-protected cresomycin. This reaction is reported to proceed in high yield.[1]
- 2. Final Deprotection to Yield **Cresomycin** (CRM)

The N-Boc protecting group on the proline nitrogen is removed to afford the final product, **cresomycin**.[1]

- Reaction Conditions:
 - Dissolve the N-Boc-protected cresomycin in a solution of HCl in dioxane and methanol.
 - Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
 - Remove the solvent under reduced pressure to yield cresomycin hydrochloride. This final step is reported to proceed in high yield, and on the largest scale, 320 mg of cresomycin was prepared.[1]

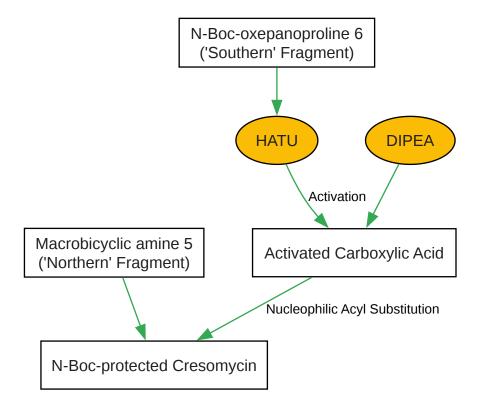
Visualizations





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Caption: Convergent total synthesis workflow for **cresomycin**.



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Caption: Key amide coupling reaction in **cresomycin** synthesis.

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References

- 1. An antibiotic preorganized for ribosomal binding overcomes antimicrobial resistance -PMC [pmc.ncbi.nlm.nih.gov]
- 2. An antibiotic preorganized for ribosomal binding overcomes antimicrobial resistance -PubMed [pubmed.ncbi.nlm.nih.gov]







- 3. Discovery and Synthesis of Macrobicyclic Lincosamide Antibiotics [dash.harvard.edu]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. A new synthetic antibiotic tightly binds bacterial ribosomes | Drug Discovery News [drugdiscoverynews.com]
- 6. Introducing Cresomycin, a synthetic antimicrobial molecule highly effective against multidrug-resistant bacteria | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
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